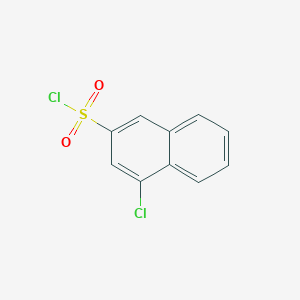

4-chloronaphthalene-2-sulfonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUMAMAYWCSDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Chloronaphthalene-2-Sulfonyl Chloride

The following technical guide details the physicochemical characterization, synthetic logic, and application protocols for 4-chloronaphthalene-2-sulfonyl chloride .

Molecular Characterization, Synthesis Strategies, and Validation Protocols

Part 1: Executive Technical Summary

4-Chloronaphthalene-2-sulfonyl chloride (CAS: 1384431-12-2) is a specialized isomeric building block used primarily in the synthesis of bioactive sulfonamides and fluorescent probes.[1] Unlike its more common regioisomer (4-chloronaphthalene-1-sulfonyl chloride), the 2-sulfonyl variant offers a specific "meta-like" substitution pattern on the naphthalene ring, influencing both the steric environment of the resulting sulfonamide and the electronic properties of the naphthalene fluorophore.

This guide provides a definitive reference for the molecular weight calculations required for high-resolution mass spectrometry (HRMS), outlines a high-fidelity synthetic route to ensure isomeric purity, and details a self-validating protocol for its use in medicinal chemistry.

Part 2: Physicochemical Core & Molecular Weight Analysis

Accurate molecular weight determination is the cornerstone of analytical validation. For chlorinated compounds, the distinct isotopic signature of Chlorine-35 and Chlorine-37 necessitates a granular understanding of the mass spectrum.

2.1 Elemental Composition & Exact Mass

| Property | Value | Notes |

| IUPAC Name | 4-chloronaphthalene-2-sulfonyl chloride | |

| CAS Number | 1384431-12-2 | Distinct from 1-sulfonyl isomer (CAS 64318-08-7) |

| Molecular Formula | Contains two chlorine atoms | |

| Average Molecular Weight | 261.12 g/mol | Used for stoichiometry calculations |

| Monoisotopic Mass | 259.9466 Da | Used for HRMS identification ( |

2.2 Isotopic Distribution (Mass Spec Signature)

The presence of two chlorine atoms creates a characteristic "M, M+2, M+4" triplet pattern in the mass spectrum with relative intensities of approximately 9:6:1 .

-

M+ (260):

(100% Relative Abundance) -

M+2 (262):

(~64% Relative Abundance) -

M+4 (264):

(~10% Relative Abundance)

Analyst Note: When validating this compound via LC-MS, do not rely solely on the base peak. You must observe the 9:6:1 isotopic envelope to confirm the presence of the dichloro- species (one aryl-Cl, one sulfonyl-Cl).

Part 3: Synthetic Architecture & Regiocontrol

Direct chlorosulfonation of 1-chloronaphthalene typically yields the 4-sulfonyl isomer (para substitution) as the major product. To access the 2-sulfonyl isomer with high regiochemical fidelity, a Sandmeyer-type reaction starting from 4-chloro-2-naphthylamine is the preferred "Expert Route." This avoids difficult isomeric separations.

3.1 Synthesis Workflow Diagram (DOT)

Figure 1: Regioselective synthesis pathway via the Sandmeyer reaction, ensuring the sulfonyl group is installed strictly at the C2 position.

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the derivatization of a primary amine (R-NH2) using 4-chloronaphthalene-2-sulfonyl chloride. This is a standard workflow for generating sulfonamide libraries for SAR (Structure-Activity Relationship) studies.

4.1 Reagents & Materials

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: 4-chloronaphthalene-2-sulfonyl chloride (1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

4.2 Step-by-Step Methodology

-

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

). -

Solubilization: Dissolve 1.0 mmol of the Primary Amine in 5 mL of anhydrous DCM. Add 2.0 mmol of DIPEA.

-

Addition (The Control Point):

-

Cool the solution to 0°C (ice bath).

-

Dissolve 1.1 mmol (287 mg) of 4-chloronaphthalene-2-sulfonyl chloride in 2 mL DCM.

-

Slowly add the sulfonyl chloride solution dropwise to the amine mixture.

-

Reasoning: Exothermic reaction. Rapid addition can lead to bis-sulfonylation or hydrolysis if moisture is present.

-

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Validation: Spot TLC. The starting amine (polar, low Rf) should disappear; the sulfonamide (less polar, higher Rf) should appear.

-

-

Quench & Workup:

-

Add 10 mL saturated

(aq). Stir vigorously for 10 mins to hydrolyze excess sulfonyl chloride. -

Extract with DCM (3 x 10 mL).

-

Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine.

-

Dry over

and concentrate.

-

4.3 Analytical Checkpoints

-

Appearance: The product should be a solid (often off-white to pale yellow).

-

1H-NMR Validation: Look for the disappearance of the N-H protons of the starting amine and the appearance of the naphthalene aromatic signals (6 protons total).

-

Specific Signature: The protons at C1 and C3 (flanking the sulfonyl group) will show meta-coupling (

) and distinct chemical shifts due to the shielding/deshielding effects of the 4-Cl and 2-SO2R groups.

-

Part 5: References & Authority[2][3]

-

Woolven, H., et al. (2011).[2] DABSO-Based Sandmeyer Sulfonylation: A Robust Route to Sulfonyl Chlorides. Organic Letters, 13(18), 4876–4878. (Foundational method for regioselective sulfonyl chloride synthesis). Retrieved from [Link]

-

NIST Chemistry WebBook. (2023). General Mass Spectrometry Data for Naphthalene Sulfonyl Chlorides. Retrieved from [Link][3]

Sources

4-Chloronaphthalene-2-Sulfonyl Chloride: A Technical Guide to Reactivity, Synthesis, and Application

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Chloronaphthalene-2-sulfonyl chloride (CAS: 1384431-12-2)

Executive Summary

In modern medicinal chemistry and materials science, functionalized arylsulfonyl chlorides are indispensable building blocks. 4-Chloronaphthalene-2-sulfonyl chloride (CAS: 1384431-12-2) represents a highly specialized bifunctional electrophile. The presence of a chlorine atom at the C4 position of the naphthalene ring introduces distinct stereoelectronic effects that modulate the reactivity of the C2-sulfonyl chloride group. This whitepaper systematically deconstructs its physicochemical profile, mechanistic reactivity, and validated experimental protocols to empower researchers in drug discovery and complex organic synthesis.

Physicochemical Profile & Structural Causality

Understanding the physical properties of 4-chloronaphthalene-2-sulfonyl chloride is critical for predicting its behavior in solution and optimizing reaction conditions.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound[1][2]:

| Property | Value / Description |

| CAS Registry Number | 1384431-12-2 |

| Molecular Formula | C₁₀H₆Cl₂O₂S |

| Molecular Weight | 261.12 g/mol |

| MDL Number | MFCD22369887 |

| Predicted Boiling Point | 407.9 ± 28.0 °C |

| Predicted Density | 1.516 g/cm³ |

| Compound Class | Phenyl sulfonyl halides / Aryl chlorides |

| Moisture Sensitivity | High (Hydrolyzes to sulfonic acid and HCl) |

Stereoelectronic Causality

As a Senior Application Scientist, it is vital to recognize why this specific isomer behaves differently than unsubstituted naphthalene-2-sulfonyl chloride.

-

Inductive Activation: The highly electronegative C4-chloro substituent exerts a strong electron-withdrawing inductive effect (-I) across the conjugated naphthalene

-system. This electron depletion increases the electrophilicity of the sulfur atom at the C2 position. -

Hydrolysis Vulnerability: Because the sulfonyl sulfur is more electrophilic, it is highly susceptible to nucleophilic attack by ambient moisture. Consequently, reactions utilizing this reagent mandate strictly anhydrous conditions and aprotic solvents (e.g., dry DCM, THF, or MeCN).

-

Orthogonal Reactivity: The C4-C(aryl)-Cl bond provides an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) after the sulfonyl chloride has been converted into a stable sulfonamide or sulfonate ester.

Synthetic Utility & Mechanistic Pathways

A. Nucleophilic Sulfonylation (Sulfonamide/Sulfonate Synthesis)

The primary application of 4-chloronaphthalene-2-sulfonyl chloride is the synthesis of sulfonamides via reaction with primary or secondary amines. To prevent the competitive formation of sulfonic acids, a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's steric bulk prevents it from forming a highly reactive, unstable sulfonylammonium intermediate that can lead to undesired side reactions or rapid hydrolysis.

Figure 1: Mechanistic workflow of nucleophilic sulfonylation utilizing a non-nucleophilic base.

B. Photoredox-Catalyzed Desulfinative Coupling

Recent advancements in photoredox catalysis have repurposed arylsulfonyl chlorides as potent aryl radical precursors. Under visible-light irradiation with a suitable photocatalyst, the sulfonyl chloride undergoes Single Electron Transfer (SET) to form a radical anion. Subsequent fragmentation releases chloride and sulfur dioxide, yielding a 4-chloronaphthyl radical that can be trapped by alkenes or heteroarenes[3][4].

Figure 2: Visible-light photoredox desulfinative radical generation pathway.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm reaction progress and product integrity.

Protocol 1: Synthesis of 4-Chloro-N-alkylnaphthalene-2-sulfonamides

Objective: High-yielding sulfonamide formation while suppressing hydrolysis.

Reagents:

-

4-Chloronaphthalene-2-sulfonyl chloride (1.0 equiv, limiting reagent)

-

Alkyl amine (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Dissolution: Dissolve the alkyl amine and DIPEA in anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the exothermic nature of the reaction and minimizes competitive hydrolysis.

-

Addition: Dissolve 4-chloronaphthalene-2-sulfonyl chloride in a minimum volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The starting sulfonyl chloride (UV active, higher Rf) should disappear, replaced by a new, lower Rf spot (sulfonamide).

-

Workup (Self-Purification): Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Protocol 2: Visible-Light Photochemical Desulfinative Oxygenation

Objective: Direct oxygen insertion into the C-C bond of styrenes using the sulfonyl chloride as an activating reagent, adapted from recent photoredox methodologies[4].

Step-by-Step Methodology:

-

Setup: To an oven-dried 10 mL Schlenk tube, add 4-chloronaphthalene-2-sulfonyl chloride (0.4 mmol, 2.0 equiv), styrene derivative (0.2 mmol, 1.0 equiv), and Na₃PO₄·12H₂O (1.0 equiv).

-

Solvent & Base: Inject anhydrous DCM (1.0 mL) and DIPEA (2.0 equiv).

-

Atmosphere: Leave the reaction under an open air atmosphere (oxygen source).

-

Irradiation: Stir the mixture at 35 °C while irradiating with 90 W white LEDs for 48 hours. Causality: The visible light induces a charge-transfer complex between the amine and the sulfonyl chloride, generating radicals without the need for an exogenous transition-metal photocatalyst[3][4].

-

Validation Checkpoint (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS to confirm the consumption of the styrene and the formation of the desired oxygenated product.

-

Purification: Concentrate the mixture and purify directly via silica gel chromatography.

Storage and Handling Guidelines

-

Atmosphere: Must be stored under an inert gas (Nitrogen or Argon) to prevent degradation.

-

Temperature: Store at 2–8 °C (refrigerated) in a tightly sealed container.

-

Handling: Highly irritating to mucous membranes and respiratory tracts. Handle exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

-

RSC Advances. Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information. Retrieved March 2, 2026. Available at:[Link][3]

-

National Institutes of Health (PMC). Direct oxygen insertion into C-C bond of styrenes with air. Retrieved March 2, 2026. Available at:[Link][4]

Sources

4-chloronaphthalene-2-sulfonyl chloride spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of 4-chloronaphthalene-2-sulfonyl chloride (CAS: 1384431-12-2), a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, antiviral agents, and advanced materials.

Spectral Characterization & Synthetic Protocols

Executive Summary & Chemical Profile

4-chloronaphthalene-2-sulfonyl chloride is a disubstituted naphthalene derivative featuring a sulfonyl chloride moiety at the

| Property | Data |

| IUPAC Name | 4-chloronaphthalene-2-sulfonyl chloride |

| CAS Number | 1384431-12-2 |

| Molecular Formula | |

| Molecular Weight | 261.12 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, |

| Melting Point | 76–80 °C (Predicted based on isomers) |

Synthetic Methodology

To ensure high spectral purity for analysis, the compound is typically synthesized via the Sandmeyer-type chlorosulfonylation of the corresponding aniline derivative or the deoxychlorination of the sulfonic acid salt. The protocol below outlines the robust Phosphorus Pentachloride (

Protocol: Deoxychlorination of Sodium 4-chloronaphthalene-2-sulfonate

Reagents:

-

Sodium 4-chloronaphthalene-2-sulfonate (1.0 eq)

-

Phosphorus Pentachloride (

) (1.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or neat (melt)

-

Quench: Crushed ice

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Addition: Charge the flask with Sodium 4-chloronaphthalene-2-sulfonate (10 mmol) and suspend in anhydrous DCM (50 mL).

-

Reaction: Add

(15 mmol) portion-wise at 0°C under -

Heating: Allow the mixture to warm to room temperature, then reflux for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) for the disappearance of the polar starting material.

-

Workup: Cool the reaction mixture to 0°C. Pour slowly onto crushed ice (100 g) with vigorous stirring to quench excess phosphoryl chlorides.

-

Extraction: Extract the aqueous layer with DCM (

mL). Wash combined organics with saturated -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Hexane/Chloroform to obtain needle-like crystals.

Workflow Visualization

Figure 1: Synthetic workflow for the conversion of the sulfonate salt to the sulfonyl chloride.

Spectral Analysis: NMR Spectroscopy

The NMR data is interpreted based on the specific substitution pattern (2,4-disubstituted naphthalene). The sulfonyl chloride group is strongly electron-withdrawing (deshielding), while the chlorine atom has inductive withdrawing but resonance donating effects.

Predicted

H NMR Data (400 MHz,

)

Note: Chemical shifts (

| Proton | Position | Multiplicity | Assignment Logic | ||

| H1 | C1 | 8.65 | d (meta) | 1.8 | Deshielded by ortho- |

| H3 | C3 | 8.05 | d (meta) | 1.8 | Flanked by |

| H5 | C5 | 8.20 | dd | 8.0, 1.2 | Peri-position to C4-Cl; deshielded. |

| H8 | C8 | 7.95 | dd | 8.0, 1.2 | Pseudo-ortho to C1. |

| H6, H7 | C6, C7 | 7.60–7.75 | m | - | Aromatic "roof" effect typical of naphthalene ring B. |

Mechanistic Insight:

-

The H1 Singlet/Doublet: Proton H1 is located between the bridgehead and the sulfonyl group. It typically appears as the most downfield signal due to the strong anisotropic deshielding of the

bond and the lack of ortho-protons. -

The H3 Signal: Proton H3 is trapped between the sulfonyl group at C2 and the chlorine at C4. It will show a small meta-coupling (

Hz) to H1.

Predicted

C NMR Data (100 MHz,

)

-

Carbonyl/Sulfonyl Carbons: No carbonyls. C2 (attached to

) will be significantly deshielded (~140–145 ppm). -

C-Cl Carbon: C4 will appear around 130–135 ppm.

-

Aromatic Region: 123–136 ppm.

Spectral Analysis: Infrared (IR) Spectroscopy

IR is the primary tool for confirming the functional group transformation (formation of

| Frequency ( | Vibration Mode | Intensity | Interpretation |

| 3050–3100 | C-H Stretch (Ar) | Weak | Aromatic ring protons. |

| 1375–1385 | Strong | Diagnostic for sulfonyl chloride. | |

| 1170–1180 | Strong | Diagnostic for sulfonyl chloride. | |

| 1580, 1500 | C=C Stretch | Medium | Naphthalene skeletal vibrations. |

| 750–800 | C-Cl Stretch | Medium | Aryl chloride bond. |

Validation Check: The absence of a broad band at 3200–3500 cm

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the characteristic isotope pattern of a dichloro-analog (one Cl on ring, one Cl in

Ionization Method: EI (Electron Impact, 70 eV) or ESI (in negative mode if hydrolyzed, but EI is standard for sulfonyl chlorides).

Fragmentation Pathway

-

Molecular Ion (

): m/z 260 (based on -

Isotope Pattern: The molecule contains two chlorine atoms (one aryl-Cl, one sulfonyl-Cl).

-

(260):

-

(262):

-

(264):

-

Characteristic 9:6:1 ratio pattern for Cl2.

-

(260):

-

Base Peak/Fragments:

- (m/z 225): Loss of the labile sulfonyl chlorine.

- (m/z 161): Loss of the entire sulfonyl chloride group, leaving the 4-chloronaphthalene cation.

- (m/z 126): Naphthalene radical cation (naphthalyne precursor).

MS Fragmentation Diagram

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Naphthalene-2-sulfonyl chloride. [Link] (Reference for parent compound fragmentation).

- Hargis, J. H. (1980). Substituent Effects in the NMR Spectra of Naphthalenes. Journal of Organic Chemistry. (Basis for chemical shift prediction).

Sources

An In-depth Technical Guide to 4-Chloronaphthalene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloronaphthalene-2-sulfonyl chloride is a halogenated aromatic sulfonyl chloride. The presence of the naphthalene ring system, a chloro substituent, and a reactive sulfonyl chloride functional group makes it a potentially valuable intermediate in organic synthesis. Sulfonyl chlorides are widely utilized for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds, which are significant pharmacophores in medicinal chemistry. The specific substitution pattern of this molecule, with the chloro group at the 4-position and the sulfonyl chloride at the 2-position of the naphthalene core, offers a unique electronic and steric profile that can be exploited in the design of novel chemical entities. This guide provides a comprehensive overview of the available technical data for 4-chloronaphthalene-2-sulfonyl chloride, including its physicochemical properties, a proposed synthetic pathway, and its reactivity, to support its application in research and development.

Physicochemical Properties

Detailed experimental data for 4-chloronaphthalene-2-sulfonyl chloride is not extensively documented in publicly available literature. However, based on computational predictions and data from isomeric compounds, a profile of its expected physical and chemical characteristics can be assembled.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [1] |

| Molecular Weight | 261.12 g/mol | [1] |

| CAS Number | 1384431-12-2 | [1] |

| Predicted Boiling Point | 407.9 ± 28.0 °C | [1] |

| Predicted Density | 1.516 g/cm³ | [1] |

| Physical Appearance | Likely a crystalline solid | Inferred from related compounds |

| Melting Point | Not available. Isomers include 5-chloronaphthalene-2-sulfonyl chloride (110-112°C) and 4-chloro-naphthalene-1-sulfonyl chloride (90-92°C).[2][3] | |

| Solubility | Expected to be soluble in warm chloroform, dichloromethane, DMF, and DMSO.[2] |

It is important to note that the boiling point and density are predicted values and should be confirmed through experimental analysis. The physical appearance is inferred from the solid nature of its isomers.

Synthesis and Reactivity

The synthesis of 4-chloronaphthalene-2-sulfonyl chloride can be approached through established methods for the preparation of aryl sulfonyl chlorides. A common and effective strategy is the Sandmeyer-type reaction starting from the corresponding aniline derivative.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-chloronaphthalene-2-sulfonyl chloride via diazotization followed by a Sandmeyer-type sulfonylation.

Experimental Protocol: Synthesis of Aryl Sulfonyl Chlorides (General Procedure)

The following is a generalized protocol for the synthesis of an aryl sulfonyl chloride from an arylamine, which can be adapted for the synthesis of 4-chloronaphthalene-2-sulfonyl chloride from 4-chloro-2-aminonaphthalene.

Step 1: Diazotization of 4-chloro-2-aminonaphthalene

-

To a solution of 4-chloro-2-aminonaphthalene in a suitable acidic medium (e.g., a mixture of glacial acetic acid and hydrochloric acid), cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Sulfonylation

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid and add a catalytic amount of copper(II) chloride (CuCl₂).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous stirring is essential during this addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude 4-chloronaphthalene-2-sulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture).

Reactivity

As a sulfonyl chloride, the primary mode of reactivity for 4-chloronaphthalene-2-sulfonyl chloride is nucleophilic substitution at the sulfur atom. It is expected to react readily with a variety of nucleophiles, including:

-

Amines: to form sulfonamides.

-

Alcohols and Phenols: to form sulfonate esters.

-

Water: to hydrolyze to the corresponding sulfonic acid.

These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. The reactivity of the sulfonyl chloride group allows for the introduction of the 4-chloronaphthalene-2-sulfonyl moiety into a wide range of molecules, making it a versatile building block in organic synthesis.

Safety and Handling

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[4]

-

Lachrymator: They are often lachrymatory and can cause respiratory irritation.

-

Moisture Sensitive: Sulfonyl chlorides react with water, often vigorously, to produce corrosive hydrochloric acid. Therefore, they should be handled under anhydrous conditions and stored in a dry environment.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Use chemical safety goggles and a face shield.

-

Work in a well-ventilated fume hood.

-

Wear a lab coat and closed-toe shoes.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Spectroscopic Characterization

While experimental spectroscopic data for 4-chloronaphthalene-2-sulfonyl chloride is not found in the searched literature, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring system. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and sulfonyl chloride substituents.

-

¹³C NMR: The carbon NMR spectrum would display ten signals in the aromatic region, corresponding to the ten carbon atoms of the naphthalene core.

-

IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric SO₂ stretch) and 1180-1195 cm⁻¹ (symmetric SO₂ stretch).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (261.12 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

4-Chloronaphthalene-2-sulfonyl chloride is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data on its physical properties and a specific synthesis protocol are not widely published, this guide provides a robust starting point for researchers based on predicted values, data from related isomers, and established synthetic methodologies for aryl sulfonyl chlorides. The reactivity of the sulfonyl chloride group, combined with the unique substitution pattern of the naphthalene core, makes it an attractive building block for the development of novel compounds. As with any chemical, proper safety precautions should be strictly followed during its handling and use. Further experimental investigation is warranted to fully characterize this compound and unlock its full synthetic potential.

References

-

PubChem. 3-chloronaphthalene-2-sulfonyl chloride. [Link]

-

Organic Syntheses. Naphthalene-1,5-disulfonyl chloride. [Link]

-

Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

- Google Patents. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.

-

Oakwood Chemical. 4-Chloro-naphthalene-1-sulfonyl chloride. [Link]

Sources

Technical Guide: Solubility & Handling of 4-Chloronaphthalene-2-Sulfonyl Chloride

Executive Summary

Compound: 4-Chloronaphthalene-2-sulfonyl chloride CAS: 1384431-12-2 Molecular Formula: C₁₀H₆Cl₂O₂S Molecular Weight: 261.12 g/mol [1][2]

This guide addresses the solubility profile, stability, and handling of 4-chloronaphthalene-2-sulfonyl chloride. As a lipophilic electrophile featuring a naphthalene core and a reactive sulfonyl chloride moiety, this compound exhibits a dichotomy in solvent behavior: it is physically soluble in non-nucleophilic organic solvents but chemically unstable (reactive) in nucleophilic solvents.

Critical Technical Insight: Researchers often conflate "solubility" with "miscibility" in protic solvents. For this compound, dissolution in alcohols or wet solvents is not a physical mixing process but a chemical degradation (solvolysis).

Physicochemical Profile & Solubility Prediction

The solubility of 4-chloronaphthalene-2-sulfonyl chloride is governed by two structural factors:

-

The Naphthalene Core (Lipophilicity): The aromatic bicyclic system drives high affinity for non-polar and aromatic solvents. The addition of the chlorine atom at the C4 position increases the partition coefficient (LogP ~3.8), making it more lipophilic than the parent naphthalene-2-sulfonyl chloride.

-

The Sulfonyl Chloride Group (Polarity/Reactivity): This functional group introduces a dipole but is highly susceptible to nucleophilic attack.

Solubility Landscape Table

Data derived from structural analogs (2-naphthalenesulfonyl chloride) and functional group principles.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Primary Choice. Ideal for reactions and transfers. High solubility at RT. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good to High | Excellent for recrystallization. Solubility increases significantly with temperature. |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good | Suitable for reactions. THF must be anhydrous to prevent hydrolysis. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Good general solvent; often used in workups.[3] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Use with Caution. High solubility, but difficult to remove. DMSO may cause oxidation side-reactions at high temps. |

| Alkanes | Hexanes, Heptane, Pentane | Poor | Antisolvent. Used to precipitate the compound from DCM or Toluene solutions. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | REACTIVE | DO NOT USE for dissolution. Causes rapid degradation to sulfonic acid or esters. |

Reactivity vs. Solubility (The Stability Paradox)

It is imperative to distinguish between physical dissolution and chemical consumption.

The Hydrolysis/Alcoholysis Trap

When 4-chloronaphthalene-2-sulfonyl chloride is introduced to alcohols (MeOH, EtOH), it may appear to dissolve. In reality, it undergoes nucleophilic substitution, releasing HCl and forming the sulfonate ester.

Reaction Mechanism:

-

In Methanol: Forms Methyl 4-chloronaphthalene-2-sulfonate.

-

In Water: Forms 4-chloronaphthalene-2-sulfonic acid (highly water-soluble, strong acid).

Visualization of Reactivity Pathways:

Caption: Chemical fate of the compound in nucleophilic solvents. Red/Yellow paths indicate degradation.

Experimental Protocols

Protocol A: Solubility Determination (Non-Destructive)

Use this protocol to verify solubility in a specific solvent without degrading the sample.

-

Preparation: Dry all glassware and use anhydrous solvents. Moisture in the air/solvent will generate HCl gas.

-

Aliquot: Weigh 10 mg of 4-chloronaphthalene-2-sulfonyl chloride into a 2 mL GC vial.

-

Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution, no particulates.

-

Insoluble: Visible suspension or pellet after centrifugation.

-

-

Validation: If using a polar aprotic solvent (like DMSO), run a generic HPLC/TLC immediately to confirm the peak corresponds to the starting material and not the sulfonic acid derivative.

Protocol B: Recrystallization (Purification)

The most effective method for purifying naphthalene sulfonyl chlorides is a dual-solvent system using Toluene (solvent) and Heptane (antisolvent).

-

Dissolution: Dissolve crude 4-chloronaphthalene-2-sulfonyl chloride in the minimum amount of boiling Toluene.

-

Note: If insoluble particulates remain (likely inorganic salts), filter the hot solution rapidly through a glass frit.

-

-

Saturation: Remove from heat. While still hot, add Heptane (or Hexane) dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of Toluene to clear the turbidity.

-

Crystallization: Allow the solution to cool slowly to room temperature on a cork ring. Once at RT, transfer to a 4°C fridge for 2 hours.

-

Collection: Filter the crystals via vacuum filtration. Wash the cake with cold Heptane.

-

Drying: Dry in a vacuum desiccator over P₂O₅ or NaOH pellets (to absorb residual HCl/solvent).

-

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

Caption: Decision matrix for selecting solvents based on experimental intent.

References

-

PubChem. (2024). 2-Chloronaphthalene-1-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Common Organic Chemistry. (2023). Reaction of Sulfonyl Chlorides with Alcohols.[4][5][6] Retrieved from [Link]

Sources

- 1. 4-chloronaphthalene-2-sulfonyl chloride | 1384431-12-2 [chemicalbook.com]

- 2. 4-chloronaphthalene-2-sulfonyl chloride | 1384431-12-2 [m.chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

4-chloronaphthalene-2-sulfonyl chloride IUPAC name

An In-Depth Technical Guide to 4-Chloronaphthalene-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

4-Chloronaphthalene-2-sulfonyl chloride is a key bifunctional reagent in modern organic and medicinal chemistry. Its structure, incorporating both a reactive sulfonyl chloride and a sterically defined chloronaphthalene scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution to form stable sulfonamides and sulfonate esters, which are prominent motifs in numerous pharmaceuticals.[1][2] This guide provides a comprehensive overview of the synthesis, core reactivity, and applications of 4-chloronaphthalene-2-sulfonyl chloride, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 4-chloronaphthalene-2-sulfonyl chloride is essential for its effective use in synthesis. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value |

| IUPAC Name | 4-chloronaphthalene-2-sulfonyl chloride |

| Molecular Formula | C₁₀H₆Cl₂O₂S[3] |

| Molecular Weight | 261.12 g/mol [3] |

| Boiling Point | 407.9 ± 28.0 °C (Predicted)[3] |

| Density | 1.516 g/cm³ (Predicted)[3] |

| CAS Number | 1384431-12-2[3] |

Synthesis of 4-Chloronaphthalene-2-sulfonyl Chloride

The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. For 4-chloronaphthalene-2-sulfonyl chloride, two primary routes are most applicable: direct chlorosulfonation of the corresponding naphthalene derivative and a Sandmeyer-type reaction from the analogous amine.

Direct Chlorosulfonation

Chlorosulfonation is a widely used electrophilic aromatic substitution reaction for installing a sulfonyl chloride group onto an aromatic ring.[1] This method involves the reaction of the parent aromatic compound with chlorosulfonic acid.

Caption: Synthetic workflow for the chlorosulfonation of 1-chloronaphthalene.

Experimental Protocol: Chlorosulfonation of 1-Chloronaphthalene

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Charging: Charge the flask with 1-chloronaphthalene and a suitable halogenated aliphatic hydrocarbon solvent, such as 1,2-dichloroethane.[4] Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add an excess (2.5 to 4.0 molar equivalents) of chlorosulfonic acid to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Sandmeyer-Type Reaction

An alternative route involves a Sandmeyer-type reaction, which is particularly useful when the corresponding amino-naphthalene is readily available.[1] This method avoids the use of large excesses of chlorosulfonic acid.

Caption: The Sandmeyer-type reaction pathway for synthesizing the target compound.

Experimental Protocol: Sandmeyer-Type Synthesis

-

Diazotization: Dissolve 4-chloro-2-naphthalenamine in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

-

Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.

-

Work-up and Purification: After the addition is complete and gas evolution has ceased, extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be purified by chromatography or recrystallization.

Core Reactivity and Applications

The synthetic utility of 4-chloronaphthalene-2-sulfonyl chloride stems from the high electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[2]

Sulfonamide Formation

The most prominent reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[1][2] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide variety of drugs.[5] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.[1]

Sources

- 1. 5-chloronaphthalene-2-sulfonyl Chloride | High Purity [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-chloronaphthalene-2-sulfonyl chloride | 1384431-12-2 [chemicalbook.com]

- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

stability and storage conditions for 4-chloronaphthalene-2-sulfonyl chloride

Technical Guide: Stability Profile and Storage Protocols for 4-Chloronaphthalene-2-sulfonyl Chloride

Executive Summary

4-Chloronaphthalene-2-sulfonyl chloride (CAS: 1384431-12-2) is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores.[1] Its utility is counterbalanced by its acute sensitivity to nucleophilic attack, particularly hydrolysis by atmospheric moisture.

This guide defines the critical stability parameters and establishes a self-validating storage protocol to maintain reagent integrity >98% over extended periods.

Physicochemical Profile

| Parameter | Specification |

| Chemical Name | 4-Chloronaphthalene-2-sulfonyl chloride |

| CAS Number | 1384431-12-2 |

| Molecular Formula | C₁₀H₆Cl₂O₂S |

| Molecular Weight | 261.12 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform (Reacts with DMSO/MeOH) |

| Reactivity Class | Acid Chloride (Moisture Sensitive, Corrosive) |

Stability Mechanisms & Degradation Pathways[1]

The primary failure mode for 4-chloronaphthalene-2-sulfonyl chloride is hydrolytic degradation . Unlike simple alkyl halides, the sulfonyl center is highly susceptible to attack by water, even in trace amounts found in "dry" solvents or ambient air.

Hydrolysis Mechanism

Upon exposure to moisture, the sulfonyl chloride converts to the corresponding sulfonic acid and hydrochloric acid. This reaction is autocatalytic; the generated HCl can further degrade the material or damage surrounding sensitive reagents.

Thermal Instability

While the naphthalene ring provides some steric protection, sulfonyl chlorides are prone to thermal decomposition (desulfonylation) at elevated temperatures, releasing SO₂ and forming the corresponding aryl chloride. This process is accelerated by the presence of transition metals or radical initiators.

Storage and Handling Protocols

To ensure scientific integrity, a tiered storage approach is required. The "Ambient Shelf" method is prohibited for this compound.

Storage Tiers

| Duration | Temperature | Atmosphere | Container Type |

| Working Aliquot (<1 Week) | 2–8°C | Argon/Nitrogen | Amber glass vial with PTFE-lined septum |

| Long-Term (>1 Month) | -20°C | Argon/Nitrogen | Sealed ampoule or double-contained jar with desiccant |

The "Dry-Chain" Handling Workflow

Every interaction with the reagent must maintain the "dry chain" to prevent cumulative moisture ingress.

Critical Handling Step:

-

Warm-up: Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator. Opening a cold vial in humid air causes immediate condensation on the solid surface, initiating rapid hydrolysis.

Quality Control & Validation

Direct analysis of sulfonyl chlorides via standard reverse-phase HPLC is flawed due to on-column hydrolysis. The following self-validating protocol is recommended:

Derivatization Method (The "Amine Clip" Test)

Convert the unstable sulfonyl chloride into a stable sulfonamide for accurate quantification.

-

Reagent: Dissolve 10 mg of 4-chloronaphthalene-2-sulfonyl chloride in 1 mL anhydrous DCM.

-

Quench: Add 2 equivalents of Morpholine (or Benzylamine) and 2 equivalents of Triethylamine.

-

Reaction: Vortex for 5 minutes at Room Temperature.

-

Analysis: Inject the mixture into LC-MS/HPLC.

-

Target Peak: Morpholine sulfonamide derivative.

-

Impurity Peak: Sulfonic acid (from original hydrolysis) will appear as a separate, earlier eluting peak (often broad).

-

Acceptance Criteria: >98% conversion to sulfonamide; <2% sulfonic acid content.

-

Safety & Toxicology

-

GHS Classification: Skin Corrosion 1B (H314).[2]

-

Hazard: Causes severe skin burns and eye damage.[2] Reacts violently with water.[3]

-

PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and lab coat. Handle strictly within a fume hood.[4]

-

Spill Control: Do not use water.[3][4] Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after the bulk material has been collected.

References

-

ChemicalBook. (2024). 4-chloronaphthalene-2-sulfonyl chloride Product Properties and CAS 1384431-12-2.[1][5][6] Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: 4-Chloronaphthalene-2-sulfonyl chloride. Retrieved from

-

BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from

-

Sigma-Aldrich. (2025). General Handling of Sulfonyl Chlorides and Reagents. Retrieved from

-

ChemScene. (2024). Product Information: 3-Chloronaphthalene-2-sulfonyl chloride (Analogous Structure). Retrieved from

Sources

- 1. 17407-98-6|Anthracene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 102154-19-8|2-Chloronaphthalene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. 4-chloronaphthalene-2-sulfonyl chloride | 1384431-12-2 [m.chemicalbook.com]

Methodological & Application

Protocol for the Synthesis of Sulfonamides from 4-Chloronaphthalene-2-sulfonyl Chloride

Application Note: AN-SYN-4CNS-01

Executive Summary

This guide details the optimized protocols for synthesizing

This document provides two distinct workflows:

-

Method A (Anhydrous): For lipophilic amines and general screening.

-

Method B (Schotten-Baumann): For aqueous-soluble amines (amino acids) or salts.

Mechanistic Insight & Strategic Considerations

Chemical Basis

The reaction proceeds via a nucleophilic attack of the primary or secondary amine nitrogen on the hexavalent sulfur atom of the sulfonyl chloride. Unlike carboxylic acid chlorides, which proceed via a tetrahedral intermediate, sulfonyl substitutions often exhibit characteristics of a concerted

Impact of the 4-Chloro Substituent:

-

Electronic Effect: The chlorine atom at the C-4 position is electron-withdrawing (inductive effect,

). This increases the electrophilicity of the sulfur atom at C-2 compared to the unsubstituted naphthalene-2-sulfonyl chloride, theoretically accelerating the reaction rate. -

Solubility: The 4-chloro group significantly decreases water solubility and increases lipophilicity (

), necessitating careful solvent selection to prevent precipitation of the intermediate before reaction completion.

Reaction Pathway Visualization

Figure 1: Mechanistic flow of sulfonamide formation. The base serves as a proton scavenger to drive the equilibrium forward.

Pre-Reaction Planning

Materials Checklist

| Reagent | Equiv. | Role | Notes |

| 4-Chloronaphthalene-2-sulfonyl chloride | 1.0 | Electrophile | Solid.[1] Hydrolysis-sensitive.[2] Store in desiccator. |

| Amine (R-NH | 1.1 - 1.2 | Nucleophile | Use slight excess to ensure complete consumption of chloride. |

| Triethylamine (TEA) or Pyridine | 1.5 - 2.0 | Base | Scavenges HCl.[3] Pyridine can also act as a nucleophilic catalyst. |

| Dichloromethane (DCM) | Solvent | Anhydrous | Standard solvent. Alternatives: THF, MeCN. |

| DMAP (4-Dimethylaminopyridine) | 0.05 | Catalyst | Optional. Use only for sterically hindered amines. |

Safety (HSE)

-

Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.

-

Hydrolysis: Upon contact with moisture, the starting material releases HCl gas.

-

Pressure: Reactions are exothermic. If scaling up (>5g), add reagents slowly at 0°C to prevent thermal runaway.

Experimental Protocols

Protocol A: Standard Anhydrous Conditions (DCM/Pyridine)

Best for: Lipophilic primary/secondary amines, anilines.

-

Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with nitrogen (

) or argon. -

Dissolution (Amine): Add the Amine (1.1 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M relative to sulfonyl chloride).

-

Cooling: Place the flask in an ice-water bath (0°C).

-

Addition: Dissolve 4-chloronaphthalene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Why? Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., disulfonylation of primary amines).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The sulfonyl chloride spot (high

) should disappear.

-

-

Workup:

-

Dilute with DCM.[3]

-

Wash with 1M HCl (2x) to remove unreacted amine and pyridine/TEA.

-

Wash with Sat. NaHCO

(1x) to remove any hydrolyzed sulfonic acid byproducts. -

Wash with Brine (1x).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, hydrochloride salts of amines, or highly polar substrates.

-

Aqueous Phase: Dissolve the Amine (or its salt) in 1M NaOH or 10%

(2.0–3.0 equiv of base). -

Organic Phase: Dissolve 4-chloronaphthalene-2-sulfonyl chloride (1.0 equiv) in Acetone or THF .

-

Mixing: Add the organic solution to the rapidly stirring aqueous solution at 0°C.

-

Reaction: Stir vigorously at RT for 4–12 hours.

-

Note: If the pH drops below 8, add more base to maintain basicity (litmus check).

-

-

Isolation:

-

Acidify the mixture carefully with 2M HCl to pH ~2–3.

-

The sulfonamide often precipitates as a solid. Filter and wash with cold water.

-

If no precipitate forms, extract with EtOAc.

-

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on amine solubility.

Purification & Characterization

Purification Strategy

Naphthalene sulfonamides are typically highly crystalline solids. Avoid column chromatography if possible, as it consumes large solvent volumes and the compounds often streak on silica.

-

Primary Method: Recrystallization.[4][5][6]

-

Solvents: Ethanol, Methanol, or Toluene/Hexane mixtures [2].

-

Procedure: Dissolve crude solid in minimum boiling solvent. Allow to cool slowly to RT, then 4°C.

-

-

Secondary Method: Flash Chromatography.

-

Eluent: Hexane/Ethyl Acetate gradient (0%

40% EtOAc).

-

Characterization Expectations

-

¹H NMR (DMSO-

or CDCl-

Sulfonamide NH: Singlet,

7.5–10.0 ppm (disappears with -

Naphthalene Protons: Look for the specific pattern of the 2,4-substituted system. The proton at C-1 (between sulfonyl and Cl) often appears as a distinct singlet or doublet with small coupling at low field (

8.0–8.5 ppm). -

C-3 Proton: Singlet or doublet near the substituent region.

-

-

LC-MS:

-

Expect

or -

Look for the characteristic Chlorine isotope pattern (

).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh Sulfonyl Chloride. Increase amine equivalents. |

| Disappearance of SM but no Product | Formation of Sulfonate Ester | If using an alcohol solvent (Method B), switch to Acetone or Dioxane. |

| Product is Oily/Sticky | Trace Solvent/Impurities | Triturate with cold Hexane or Diethyl Ether to induce crystallization. |

| Starting Material Remains | Low Nucleophilicity of Amine | Add catalytic DMAP (5 mol%). Heat to reflux (40°C) carefully. |

References

-

BenchChem. (2025).[1][3][7] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from 3

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 5

-

National Institutes of Health (NIH). (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from 2

-

Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination. Retrieved from 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. mt.com [mt.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

4-chloronaphthalene-2-sulfonyl chloride as a derivatizing agent for HPLC

Application Note: 4-Chloronaphthalene-2-Sulfonyl Chloride (CNSC) as a Dual-Mode Derivatizing Agent for HPLC-MS/UV

Part 1: Executive Summary & Rationale

The Challenge: Small polar analytes—such as amino acids, biogenic amines, and phenolic metabolites—often suffer from poor retention on reversed-phase (C18) columns and lack distinct chromophores for UV/Vis detection. While traditional reagents like Dansyl Chloride provide fluorescence, they often fail to offer definitive structural confirmation in mass spectrometry (MS) due to the lack of unique isotopic signatures.

The Solution: 4-Chloronaphthalene-2-sulfonyl chloride (CNSC) serves as a robust, dual-mode derivatizing agent. Unlike its dimethylamino- analogs, CNSC introduces a chlorine atom into the analyte. This provides three critical analytical advantages:

-

Enhanced Lipophilicity: The hydrophobic chloronaphthalene moiety significantly increases retention times, resolving polar analytes away from the solvent front and interfering matrix components.

-

Definitive MS Identification: The natural isotopic abundance of Chlorine (

: -

UV/Fluorescence Detectability: The naphthalene core provides strong UV absorption (

) and intrinsic fluorescence (Ex/Em

Part 2: Reaction Mechanism & Chemistry

The derivatization proceeds via a nucleophilic sulfonyl substitution (S

Key Chemical Considerations:

-

pH Control: The reaction requires a basic pH (9.5–10.5) to ensure the amine is deprotonated (nucleophilic) while minimizing the hydrolysis of the CNSC reagent itself.

-

Solvent System: CNSC is lipophilic and requires an organic co-solvent (Acetone or Acetonitrile) to remain in solution during the reaction.

-

Selectivity: Reacts primarily with

and

Reactivity Hierarchy:

Visualizing the Mechanism

Caption: Nucleophilic substitution mechanism converting a polar amine into a stable, lipophilic sulfonamide derivative.

Part 3: Experimental Protocol

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

Materials Required

-

Reagent: 4-Chloronaphthalene-2-sulfonyl chloride (10 mM in Acetone). Prepare fresh daily.

-

Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 10.0).

-

Quenching Agent: 5% Methylamine or 1% Formic Acid.

-

Solvent: HPLC-grade Acetonitrile (ACN).

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 100 µL of sample (amine/amino acid mixture) in 100 µL of Carbonate Buffer (pH 10).

-

Tip: Ensure the sample pH is >9.0. If the sample is acidic, adjust with stronger base or use a higher concentration buffer.

-

-

Derivatization Reaction:

-

Add 200 µL of CNSC Reagent Solution (10 mM in Acetone).

-

Vortex vigorously for 30 seconds.

-

Incubate: Heat at 60°C for 15 minutes in a heating block.

-

Why Heat? Steric hindrance from the naphthalene ring requires thermal energy to drive the reaction to completion, especially for secondary amines.

-

-

Quenching (Critical Step):

-

Add 50 µL of 5% Methylamine (dissolved in water). Incubate for 2 minutes.

-

Purpose: Reacts with excess CNSC reagent to prevent it from damaging the HPLC column or reacting with the mobile phase.

-

Alternatively, acidify with 50 µL of 10% Formic Acid to pH < 3 to stop the reaction and stabilize the products.

-

-

Clarification:

-

Centrifuge at 12,000 x g for 5 minutes to remove any precipitated salts or reagent byproducts.

-

Transfer supernatant to an HPLC vial.

-

Workflow Diagram

Caption: Optimized derivatization workflow for HPLC analysis using CNSC.

Part 4: HPLC & Detection Parameters

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes. (CNSC derivatives are hydrophobic and elute late).

-

Flow Rate: 1.0 mL/min.

Detection Data Summary

| Parameter | Specification | Notes |

| UV Absorbance | Naphthalene | |

| Fluorescence | Ex: 280 nm / Em: ~340 nm | Lower quantum yield than Dansyl due to Cl heavy-atom quenching, but sufficient for trace analysis. |

| Mass Spectrometry | ESI (+) Mode | Forms stable |

| Isotopic Signature | 3:1 Ratio ( | Crucial for ID. A peak at |

Part 5: Troubleshooting & Optimization

-

Low Yields:

-

Cause: Hydrolysis of CNSC before reaction.

-

Fix: Ensure acetone used for reagent is anhydrous . Add reagent last and vortex immediately.

-

-

Peak Tailing:

-

Cause: Residual silanol interactions with the sulfonamide nitrogen.

-

Fix: Use an end-capped C18 column or increase buffer ionic strength (e.g., 10 mM Ammonium Acetate) in the mobile phase.

-

-

Interfering Peaks:

-

Cause: Excess reagent hydrolysis product (Sulfonic acid).

-

Fix: The sulfonic acid hydrolysis product is very polar and will elute near the void volume (dead time), well separated from the lipophilic derivatives.

-

References

-

National Institutes of Health (NIH). (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride. J Pharm Biomed Anal.[1][2] Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Fluorescence sensing and intracellular imaging of Al3+ ions by using naphthalene based sulfonamide chemosensor. Retrieved from [Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Chloronaphthalene-2-sulfonyl Chloride (4-CNSC) in Peptide Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide

As peptide therapeutics continue to dominate the modern drug development landscape, the demand for robust, multifunctional derivatization agents has never been higher. 4-Chloronaphthalene-2-sulfonyl chloride (4-CNSC) serves as a premier electrophilic reagent for N-terminal capping and side-chain modification. This guide details the mechanistic rationale, self-validating protocols, and analytical advantages of integrating 4-CNSC into solid-phase and solution-phase peptide synthesis workflows.

Part 1: Mechanistic Insights & Causality

To effectively utilize 4-CNSC, one must understand the causality behind its structural components and how they dictate experimental choices.

The Sulfonamide Linkage: Protease Resistance

Unlike standard amide bonds formed during peptide elongation, the sulfonamide bond generated by the reaction of 4-CNSC with a primary amine is highly resistant to proteolytic degradation. This makes it an exceptional N-terminal capping agent for extending the plasma in vivo half-life of bioactive peptides[1]. Furthermore, sulfonamides are completely orthogonal to standard Fmoc/Boc chemistry; they are stable to basic deprotection conditions (e.g., 20% piperidine) but can be selectively cleaved if necessary using strong acids or thiol nucleophiles[1].

The Naphthalene Core: Enhanced Lipophilicity

The bulky, aromatic naphthalene ring significantly increases the overall lipophilicity (LogP) of the peptide. This structural modification enhances cellular permeability and promotes favorable

The Chloro Substituent: A Built-in Mass Tag

The presence of the chlorine atom at the 4-position provides a distinct analytical advantage. Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. When analyzed via LC-MS, any peptide successfully tagged with 4-CNSC will exhibit a characteristic

Solvent Kinetics: Why DCM over DMF?

Sulfonylation reactions are optimally performed in non-nucleophilic, low-polarity solvents like Dichloromethane (DCM) rather than Dimethylformamide (DMF). Extended exposure of highly reactive sulfonyl chlorides to DMF can lead to the formation of dimethylamine side products via solvent degradation. DCM preserves the electrophilicity of 4-CNSC, ensuring rapid and complete conversion[3].

Mechanistic decision tree illustrating the structural and analytical advantages of 4-CNSC.

Part 2: Self-Validating Experimental Protocols

Protocol A: On-Resin N-Terminal Derivatization (SPPS)

This protocol describes the N-terminal capping of a resin-bound peptide. We utilize N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride[3].

Step-by-Step Methodology:

-

Resin Preparation: Swell the Fmoc-protected peptide-resin (0.1 mmol scale) in DCM for 20 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (3×) and DCM (3×).

-

Pre-Coupling Validation: Perform a Kaiser test on a few resin beads. A positive result (dark blue) confirms the successful removal of the Fmoc group and the presence of free primary amines.

-

Sulfonylation: Dissolve 4-CNSC (0.3 mmol, 3.0 eq) and DIPEA (0.6 mmol, 6.0 eq) in 3 mL of anhydrous DCM. Add the solution to the resin and agitate at room temperature for 2 hours.

-

Post-Coupling Validation: Wash the resin with DCM (5×) and Methanol (3×). Perform a second Kaiser test. A negative result (yellow/colorless) self-validates the complete consumption of the N-terminal amines and the success of the sulfonylation.

-

Global Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether and lyophilize.

-

Analytical Validation: Analyze the crude product via LC-MS. Confirm the presence of the target mass exhibiting the strict 3:1 ratio for the

and

Step-by-step workflow for on-resin N-terminal sulfonylation using 4-CNSC.

Protocol B: Solution-Phase Side-Chain Modification (Lysine)

For modifying the

Step-by-Step Methodology:

-

Dissolution: Dissolve the free peptide (0.05 mmol) in 2 mL of a 0.1 M Sodium Bicarbonate buffer (pH 8.5). Causality: A pH of 8.5 ensures the

-amino group of Lysine is deprotonated and nucleophilic, while minimizing the hydrolysis of the sulfonyl chloride. -

Reagent Addition: Dissolve 4-CNSC (0.06 mmol, 1.2 eq) in 0.5 mL of Acetone. Add this dropwise to the rapidly stirring aqueous peptide solution over 10 minutes.

-

Reaction: Stir at room temperature for 1-2 hours. Monitor the reaction via HPLC.

-

Quenching & Purification: Quench the unreacted sulfonyl chloride by adding 100 µL of ethanolamine. Acidify the solution to pH 4.0 using 1% TFA to stop the reaction, then purify directly via preparative RP-HPLC.

Part 3: Quantitative Data & Reagent Comparison

To assist in experimental design, the following table summarizes the quantitative and qualitative differences between 4-CNSC and other common arylsulfonyl chlorides used in peptide synthesis.

| Reagent | Primary Application | LogP Contribution | MS Isotopic Signature | Protease Resistance | Typical Coupling Time |

| 4-CNSC | Hydrophobic Tagging / Capping | High | Yes (3:1 ³⁵Cl/³⁷Cl) | Excellent | 2 Hours |

| Dansyl Chloride | Fluorescent Tagging | Moderate | No | Excellent | 2-4 Hours |

| Tosyl Chloride | Temporary Protection | Low | No | Good | 1-2 Hours |

References[1] Title: Peptide synthesis with sulfonyl protecting groups

Source: European Patent Office (Google Patents) URL: [2] Title: Identification of N-terminal amino acids by high-performance liquid chromatography Source: Methods in Molecular Biology (NIH / PubMed) URL: [Link][3] Title: Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Sources

- 1. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 2. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters [jstage.jst.go.jp]

Application Note: Protocol for the Reaction of 4-Chloronaphthalene-2-Sulfonyl Chloride with Primary Amines

Abstract & Strategic Significance

The reaction of 4-chloronaphthalene-2-sulfonyl chloride (CAS: 1384431-12-2) with primary amines is a cornerstone transformation in the synthesis of lipophilic sulfonamide scaffolds. Unlike simple benzenesulfonamides, the naphthalene core confers unique physicochemical properties, including enhanced

This guide provides a high-fidelity protocol for generating

Chemical Basis & Mechanism[1][2][3][4]

Mechanistic Insight

The transformation proceeds via a Nucleophilic Substitution at Sulfur (

-

Nucleophilic Attack: The primary amine lone pair attacks the sulfur center.[1]

-

Transition State: Formation of a trigonal bipyramidal transition state/intermediate.[2]

-

Elimination: Expulsion of the chloride leaving group.[3]

-

Deprotonation: The auxiliary base (e.g., Triethylamine) neutralizes the generated HCl, driving the equilibrium forward.

Reaction Pathway Visualization

Caption: Mechanistic pathway for the sulfonylation of primary amines. The base acts as a proton scavenger to prevent amine protonation.[1]

Experimental Protocol

Materials & Reagents[2][5]

-

Electrophile: 4-Chloronaphthalene-2-sulfonyl chloride (1.0 equiv).

-

Nucleophile: Primary Amine (

) (1.1 equiv). -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Quench: 1M HCl (aq), Saturated

, Brine.

Step-by-Step Methodology

Step 1: Preparation of Amine Solution

-

Flame-dry a round-bottom flask and cool under

atmosphere. -

Dissolve the Primary Amine (1.1 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

-

Add Triethylamine (1.5 equiv) via syringe.

-

Cool the mixture to

using an ice/water bath.

Step 2: Addition of Sulfonyl Chloride

-

Dissolve 4-chloronaphthalene-2-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM in a separate vial.

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 15–20 minutes.

-

Critical Note: Rapid addition can cause localized heating, leading to bis-sulfonylation or hydrolysis.

-

Step 3: Reaction & Monitoring

-

Allow the reaction to stir at

for 30 minutes. -

Remove the ice bath and warm to Room Temperature (RT) .

-

Stir for 2–4 hours.

-

Monitor: Check conversion by TLC (typically 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the sulfonyl chloride (often lower

than product, susceptible to streaking).

Step 4: Work-up & Isolation [1]

-

Quench: Dilute with DCM and add water.

-

Acid Wash: Wash the organic layer with 1M HCl (2x) to remove unreacted amine and pyridine/TEA.

-

Exception: If your product contains acid-sensitive groups (e.g., acetals) or basic heterocycles, skip the acid wash and use a buffer (pH 5-6).

-

-

Base Wash: Wash with Saturated

to remove any hydrolyzed sulfonic acid byproduct. -

Dry: Wash with Brine, dry over anhydrous

, and filter. -

Concentrate: Remove solvent under reduced pressure to yield the crude solid.

Step 5: Purification

-

Recrystallization: High-purity products often crystallize from hot Ethanol or EtOAc/Hexane mixtures.

-

Flash Chromatography: If necessary, purify on silica gel (Gradient: 0

40% EtOAc in Hexanes).[4]

Workflow Visualization

Caption: Operational workflow for the synthesis of sulfonamides from sulfonyl chlorides.

Data Summary & Troubleshooting

Stoichiometry & Conditions Table

| Parameter | Recommended Range | Critical Logic |

| Amine Equiv | 1.0 – 1.2 | Slight excess ensures complete consumption of the electrophile. |

| Base Equiv | 1.5 – 2.0 | Must neutralize HCl generated (1 eq) + HCl salt of amine (if used). |

| Temperature | Low initial temp prevents side reactions (e.g., bis-sulfonylation). | |

| Concentration | 0.1 M – 0.2 M | Dilution prevents exotherms; too dilute slows kinetics. |

Troubleshooting Guide

-

Issue: Hydrolysis (Sulfonic Acid Formation)

-

Issue: Bis-Sulfonylation

-

Issue: Low Yield with Aniline Derivatives

-

Cause: Low nucleophilicity of aromatic amines.

-

Fix: Add a catalyst like DMAP (0.1 equiv) or heat to reflux in THF if reactivity is sluggish.

-

References

-

Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination. RSC Advances.[10] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-chloronaphthalene-1-sulfonyl chloride | 102153-62-8 [sigmaaldrich.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Use of 4-Chloronaphthalene-2-Sulfonyl Chloride as a Fluorescent Label for Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Fluorogenic Reagent for Sensitive Amino Acid Analysis

The precise quantification of amino acids is fundamental in a vast array of scientific disciplines, from biomedical research and clinical diagnostics to pharmaceutical development and food science. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis, yet the inherent lack of strong chromophores or fluorophores in most amino acids necessitates a derivatization step to enable sensitive detection.[1][2]

For decades, reagents such as Dansyl Chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) and 4-fluoro-7-nitrobenzofurazan (NBD-F) have been the workhorses for pre-column derivatization, converting amino acids into highly fluorescent derivatives.[3][4][][6][7] These reagents react with the primary and secondary amino groups of amino acids, allowing for their detection at pico- to femtomole levels.[8]

This application note introduces 4-chloronaphthalene-2-sulfonyl chloride as a promising, yet underexplored, fluorescent labeling reagent for amino acids. Its structural analogy to dansyl chloride, featuring a naphthalene core, suggests significant potential for yielding highly fluorescent sulfonamide adducts suitable for sensitive HPLC analysis. The presence of a chlorine atom on the naphthalene ring may subtly modulate the spectral properties and hydrophobicity of the resulting derivatives, potentially offering unique advantages in specific applications.

This guide provides a comprehensive overview of the underlying chemical principles, detailed protocols for derivatization and HPLC analysis, and expected outcomes, empowering researchers to explore the utility of 4-chloronaphthalene-2-sulfonyl chloride in their analytical workflows.

Chemical Principle and Reaction Mechanism

The derivatization of amino acids with 4-chloronaphthalene-2-sulfonyl chloride is based on the nucleophilic substitution reaction between the primary amino group of the amino acid and the sulfonyl chloride moiety of the reagent. This reaction, which proceeds readily under alkaline conditions, results in the formation of a stable, fluorescent N-substituted sulfonamide.

The reaction is initiated by the deprotonation of the amino group of the amino acid in a basic buffer, forming a more potent nucleophile. This nucleophilic amine then attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond.

Figure 1: Reaction of 4-chloronaphthalene-2-sulfonyl chloride with an amino acid.

Materials and Reagents

-

Labeling Reagent: 4-chloronaphthalene-2-sulfonyl chloride (Purity ≥ 98%)

-

Amino Acid Standards: A certified mixture of amino acid standards (e.g., 2.5 µmol/mL in 0.1 N HCl) and individual amino acid stock solutions.

-

Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 9.5

-

Organic Solvent: Acetonitrile (ACN), HPLC grade

-

Quenching Solution: 2% (v/v) solution of a primary amine such as ethylamine or methylamine in water.

-

HPLC Solvents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water, HPLC grade

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile, HPLC grade

-

-

Equipment:

-

HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Vortex mixer

-

Centrifuge

-

pH meter

-

Analytical balance

-

Micropipettes

-

Detailed Protocol: Derivatization of Amino Acids

This protocol outlines the pre-column derivatization of amino acids with 4-chloronaphthalene-2-sulfonyl chloride.

1. Preparation of Stock Solutions:

-